Trelagliptin

Übersicht

Beschreibung

Trelagliptin, marketed under the trade name Zafatek, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps in regulating blood glucose levels by inhibiting the enzyme that degrades incretin hormones. This compound is unique in its class as it is administered once weekly, unlike other DPP-4 inhibitors that require daily dosing .

Wissenschaftliche Forschungsanwendungen

Trelagliptin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung von DPP-4-Inhibitoren und deren Interaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Dipeptidylpeptidase-4 (DPP-4) hemmt. Diese Hemmung verhindert den Abbau von Inkretin-Hormonen wie Glucagon-like Peptide-1 (GLP-1) und Glucose-abhängigem insulinotropen Polypeptid (GIP). Diese Hormone spielen eine entscheidende Rolle bei der Regulierung des Blutzuckerspiegels, indem sie die Insulinsekretion verstärken und die Glucagonfreisetzung unterdrücken .

Wirkmechanismus

Target of Action

Trelagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

This compound exerts its therapeutic effects by inhibiting DPP-4, thereby preventing the inactivation of incretin hormones . This leads to an increase in the blood concentration of GLP-1 and promotes insulin secretion by the pancreas dependently on glucose concentration . The inhibition of DPP-4 by this compound is reversible, competitive, and slow-binding .

Biochemical Pathways

By inhibiting DPP-4 and increasing the concentration of GLP-1, this compound affects the insulin signaling pathway . This results in enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes . Additionally, this compound has been shown to alleviate inflammation and oxidative stress in acute lung injury mice, suggesting its impact on the TLR4/NF-κB signaling pathway .

Pharmacokinetics

This compound is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme . It is administered once weekly, which is advantageous as a reduction in the frequency of required dosing is known to increase patient compliance . When 100 mg of this compound was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions .

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin secretion, improved glycemic control, and potential alleviation of inflammation and oxidative stress . In the context of acute lung injury, this compound administration significantly reversed LPS-induced elevated MPO activity, pulmonary wet to dry weight ratio, airway resistance, the total number of leukocytes and neutrophils, production of inflammatory factors, and decreased pulmonary dynamic compliance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration (fasting vs. post-meal) can affect the drug’s bioavailability . Furthermore, the drug’s efficacy may be affected by the patient’s overall health status and the presence of other medical conditions . .

Biochemische Analyse

Biochemical Properties

Trelagliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This inhibition is highly selective, with this compound showing over 10,000-fold selectivity for DPP-4 over related proteases such as DPP-8 and DPP-9 .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In beta-cells of the pancreas, this compound enhances insulin secretion, which is crucial for maintaining blood glucose levels . Additionally, this compound has been shown to ameliorate mitochondrial dysfunction and metabolic disturbances in endothelial cells under conditions of oxygen-glucose deprivation/reperfusion . This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This binding is reversible and competitive, with kinetic analysis revealing a slow-binding inhibition mechanism . The inhibition of DPP-4 by this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . X-ray diffraction data have shown that the interaction between this compound and DPP-4 is non-covalent, which contributes to its sustained efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated sustained inhibition of DPP-4 activity for up to 7 days after dosing . This long-lasting effect is attributed to its slow dissociation from the DPP-4 enzyme, with a half-life for dissociation of approximately 30 minutes . Studies have also shown that this compound remains stable and effective over extended periods, making it suitable for once-weekly dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood glucose levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including inflammation and oxidative stress in tissues such as the lungs . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of DPP-4. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose metabolism . Additionally, this compound has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy balance and metabolic homeostasis .

Transport and Distribution

This compound is primarily transported and distributed within the body through the bloodstream. It is metabolized via the cytochrome P450 (CYP) 2D6 enzyme and is mainly excreted via the kidneys . The drug’s long half-life and sustained activity allow for once-weekly dosing, which improves patient adherence to the treatment regimen .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The non-covalent binding of this compound to DPP-4 ensures its sustained inhibitory effect, which is crucial for maintaining elevated levels of incretin hormones . This localization is essential for its therapeutic action in regulating blood glucose levels in patients with type 2 diabetes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Trelagliptin umfasst mehrere wichtige Schritte. Zunächst werden 2-[(6-Chlor-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorbenzonitril (II) und 3-Aminopiperidin (I) als Ausgangsmaterialien verwendet. Der Prozess beginnt mit der Reaktion von 3-Aminopiperidin mit Benzaldehyd, um N-Benzylidenpiperidin-3-amin (III) zu erzeugen. Dieses Zwischenprodukt wird dann mit Verbindung II kondensiert, um ein Kondensationsprodukt (IV) zu erzeugen. Die Säureolyse dieses Produkts unter sauren Bedingungen entfernt die Schutzgruppe und ergibt das Rohprodukt (V). Schließlich wird das Rohprodukt mit Bernsteinsäure gesalzt, um this compound Succinat (VI) zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound Succinat beinhaltet nukleophile Substitutionsreaktionen in einem organischen Lösungsmittel in Gegenwart von Phosphat und einem Phasentransferkatalysator. Dieses Verfahren ist effizient und erfordert nur einen Rekristallisationsschritt, um einen hohen Reinheitsgrad von über 99,5 % zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trelagliptin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

Substitution: Nukleophile Substitutionsreaktionen sind entscheidend für die Synthese von this compound.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH₄) oder andere Reduktionsmittel.

Substitution: Organische Lösungsmittel, Phosphat und Phasentransferkatalysatoren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und das endgültige this compound Succinat .

Vergleich Mit ähnlichen Verbindungen

Trelagliptin wird mit anderen DPP-4-Inhibitoren verglichen, wie z. B. Alogliptin, Linagliptin, Saxagliptin, Sitagliptin und Teneligliptin. Die wichtigsten Unterschiede sind:

Dosierungsfrequenz: this compound wird einmal wöchentlich verabreicht, während andere typischerweise einmal täglich verabreicht werden.

Selektivität: this compound zeigt eine höhere Selektivität gegenüber verwandten Proteasen, was zu seiner anhaltenden Wirksamkeit beiträgt.

Ähnliche Verbindungen:

- Alogliptin

- Linagliptin

- Saxagliptin

- Sitagliptin

- Teneligliptin

Zusammenfassend lässt sich sagen, dass this compound einen bedeutenden Fortschritt in der Behandlung von Typ-2-Diabetes mellitus darstellt und einzigartige Vorteile in Bezug auf Dosierungsfrequenz und Wirksamkeit bietet. Seine umfassende Untersuchung und Anwendung in verschiedenen wissenschaftlichen Bereichen unterstreicht seine Bedeutung als pharmazeutisches Mittel.

Eigenschaften

IUPAC Name |

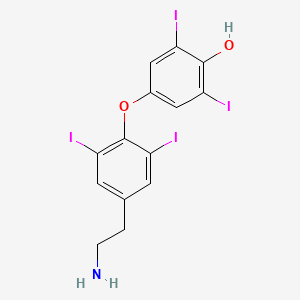

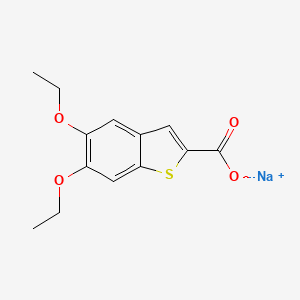

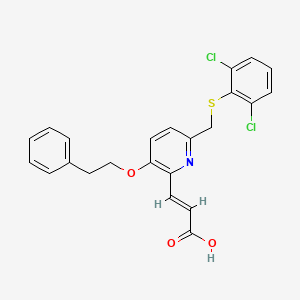

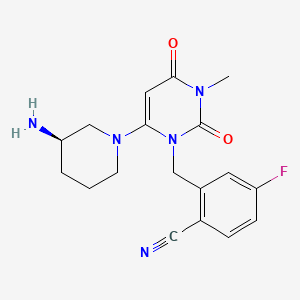

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYJYHUNXVAVAA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235678 | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865759-25-7 | |

| Record name | Trelagliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trelagliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trelagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trelagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRELAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)